N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-methylbenzamide
Description
This compound is a benzamide derivative featuring a pyrimidine core substituted with 4,6-dimethyl groups and an indole-ethylamine moiety. Its Z-configuration at the methylidene bridge (C=N) is critical for its stereochemical and electronic properties, influencing molecular interactions . The pyrimidine ring contributes to π-π stacking and hydrogen-bonding capabilities, while the indole group enhances hydrophobic interactions, making it a candidate for targeting biological receptors, such as kinase enzymes or neurotransmitter transporters. Structural studies of analogous compounds suggest that crystallographic tools like SHELXL and WinGX are commonly employed for refinement and analysis .
Properties
Molecular Formula |
C25H26N6O |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(1H-indol-3-yl)ethyl]carbamimidoyl]-2-methylbenzamide |
InChI |
InChI=1S/C25H26N6O/c1-16-8-4-5-9-20(16)23(32)30-24(31-25-28-17(2)14-18(3)29-25)26-13-12-19-15-27-22-11-7-6-10-21(19)22/h4-11,14-15,27H,12-13H2,1-3H3,(H2,26,28,29,30,31,32) |
InChI Key |
LHWWUUGDBGAXMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(=NCCC2=CNC3=CC=CC=C32)NC4=NC(=CC(=N4)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-methylbenzamide typically involves multi-step organic reactions. The process begins with the preparation of the 4,6-dimethylpyrimidine-2-amine, which is then reacted with 2-(1H-indol-3-yl)ethylamine under specific conditions to form the intermediate compound. This intermediate is further reacted with 2-methylbenzoyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-methylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine and indole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized as a corrosion inhibitor for metals.
Mechanism of Action
The mechanism of action of N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The following table compares key structural and physicochemical properties of the target compound with its closest analogs:
Structural and Functional Differences
- Core Modifications: The target compound’s benzamide group differentiates it from STK284896, which has a sulfonamide moiety. This modification also raises molecular weight by ~29 Da compared to the target compound . The fluoro-indol triazole analog replaces the pyrimidine with a triazole ring, reducing steric bulk but introducing a fluorine atom, which can improve metabolic stability and lipophilicity .
- In contrast, the E-isomer (STK284896) may adopt a more extended conformation, altering binding kinetics .
Pharmacological Implications
- Target vs. STK284896 : The sulfonamide group in STK284896 could enhance solubility but may reduce blood-brain barrier penetration compared to the target’s benzamide. Preliminary data on sulfonamide analogs suggest stronger binding to serum proteins, which may affect bioavailability .
- Target vs. 5-Methoxy-Indol Derivative : The methoxy group in the latter compound could improve binding to serotonin receptors (e.g., 5-HT₃) due to increased electron donation, whereas the target’s unsubstituted indole may favor interactions with tryptophan-dependent enzymes .
Q & A
Q. Table 1: Synthesis Methods Comparison
| Method Type | Key Reagents/Conditions | Intermediate/Product | Reference |
|---|---|---|---|
| Hydrazine condensation | Ethanol, acetic acid, reflux | Pyrazolyl butanedione | |
| Thiol-acetamide coupling | 2-thio-pyrimidine, chloroacetamide | Sulfur-linked acetamide |
Basic: Which spectroscopic and analytical techniques are critical for structural characterization?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, especially for distinguishing indole, pyrimidine, and benzamide moieties .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for confirming the Z-configuration and intramolecular hydrogen bonding .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
Q. Table 2: Characterization Techniques
| Technique | Application Example | Reference |
|---|---|---|
| X-ray Crystallography | Confirms Z-configuration via spatial arrangement | |
| ¹H NMR | Assigns indole NH and pyrimidine CH3 signals |
Advanced: How can reaction conditions be optimized to improve yield?
Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates, while ethanol or acetic acid facilitates condensation .
- Catalyst screening : Palladium catalysts (e.g., Pd(OAc)₂) could accelerate C–N bond formation in coupling steps, as seen in related hydrazine syntheses .
- Temperature control : Reflux conditions (~80°C) are typical, but lower temperatures may reduce side reactions in sensitive steps.
- Purification : Column chromatography or recrystallization from chloroform/acetone mixtures improves purity .
Advanced: How should researchers resolve contradictions in spectral data during structural elucidation?
Answer:
- Cross-validation : Combine NMR, IR, and MS data to cross-check functional groups. For example, an amide peak in IR should correlate with NH proton signals in NMR .
- X-ray crystallography : Use single-crystal analysis to unambiguously assign stereochemistry if NMR data is inconclusive .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values to validate assignments.
Advanced: What strategies confirm the Z-configuration of the imine bond?
Answer:
- NOESY NMR : Detect spatial proximity between the indole ethyl group and pyrimidine methyl groups, indicative of the Z-isomer .
- X-ray diffraction : Directly visualizes the imine geometry, as demonstrated in related pyrimidine-amine structures .
- Comparative synthesis : Synthesize E and Z isomers using sterically hindered reactants and compare spectral profiles.
Advanced: How does the compound’s stability vary under experimental conditions?
Answer:
- Acidic/basic conditions : The benzamide group may hydrolyze under strong acids/bases. Stability tests in pH 3–10 buffers are recommended.
- Thermal stability : Decomposition above 200°C is likely; thermogravimetric analysis (TGA) can assess thermal resilience.
- Light sensitivity : Indole derivatives often degrade under UV light; store in amber vials and monitor via HPLC .
Advanced: How to address low reproducibility in synthetic protocols?
Answer:
- Standardize reagents : Use freshly distilled hydrazine derivatives to avoid oxidation byproducts .
- Control moisture : Anhydrous conditions prevent hydrolysis of intermediates (e.g., imine formation steps).
- Document side products : Use LC-MS to identify impurities and adjust stoichiometry/reactant ratios accordingly.
Advanced: What mechanistic insights guide the design of derivatives?
Answer:
- Structure-activity relationships (SAR) : Modify the indole or pyrimidine moieties to study interactions with biological targets (e.g., kinase inhibition) .
- Electron-deficient pyrimidines : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance binding affinity, as seen in related trifluoromethyl benzamides .
- Hydrogen bonding : Retain the amide and pyrimidine N atoms for potential interactions with enzymes or receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
